molecular formula C21H20N2O4 B2700952 6-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}hexanoic acid CAS No. 1630763-33-5

6-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}hexanoic acid

Cat. No.: B2700952
CAS No.: 1630763-33-5
M. Wt: 364.401
InChI Key: RSFFRROTNXKDKK-UHFFFAOYSA-N
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Description

6-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}hexanoic acid is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}hexanoic acid typically involves a multi-component reaction. One efficient method involves the reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as a catalyst in ethanol under reflux conditions . This method offers high yields and reusability of the catalyst, making it an attractive option for laboratory synthesis.

Industrial Production Methods

The use of functionalized nanoporous silica and other nanomaterials as catalysts can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl groups, using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Grignard reagents in anhydrous ether or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}hexanoic acid is unique due to its specific functional groups and the length of its hexanoic acid chain, which may confer distinct biological properties and reactivity compared to its analogs.

Biological Activity

6-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}hexanoic acid (CAS Number: 1630763-33-5) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C21H20N2O4
  • Molar Mass : 364.39 g/mol
  • Structure : The compound features an isoindoloquinazoline core which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its pharmaceutical properties.

Antitumor Activity

The isoindoloquinazoline framework is known for its antitumor properties. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

While specific mechanisms for this compound remain under investigation, related compounds have been shown to engage in:

  • Inhibition of DNA synthesis : By interfering with the replication process in rapidly dividing cells.
  • Induction of apoptosis : Triggering programmed cell death through various intracellular signaling cascades.

Case Studies

  • Study on Quinazoline Derivatives : A study synthesized several quinazoline derivatives and evaluated their biological activity. The results indicated that modifications at specific positions significantly enhanced antifungal activity against Candida albicans and Aspergillus niger .
  • Antitumor Efficacy : Research involving isoindoloquinazolines demonstrated their ability to inhibit tumor growth in xenograft models. These findings highlight the therapeutic potential of such compounds in oncology .

Data Table

PropertyValue
Molecular FormulaC21H20N2O4
Molar Mass364.39 g/mol
CAS Number1630763-33-5
Antifungal MIC12.5 μg/mL (related compounds)
Antitumor ActivityInhibits cell proliferation

Properties

IUPAC Name

6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c24-18(25)12-2-1-7-13-22-19-14-8-3-4-9-15(14)21(27)23(19)17-11-6-5-10-16(17)20(22)26/h3-6,8-11,19H,1-2,7,12-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFFRROTNXKDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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